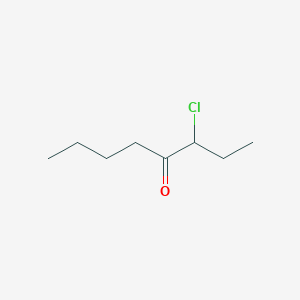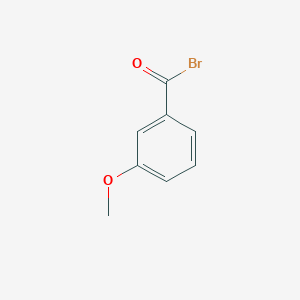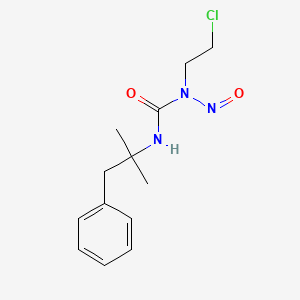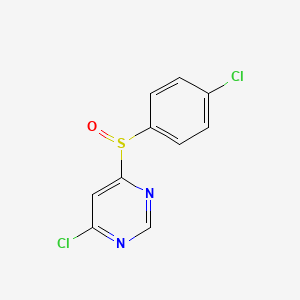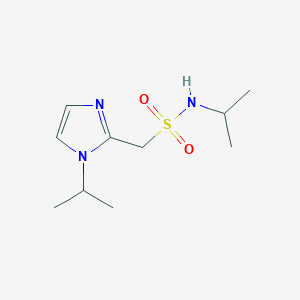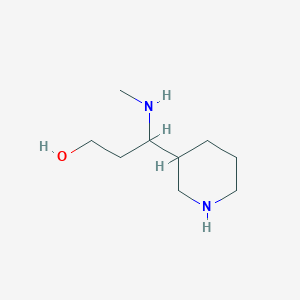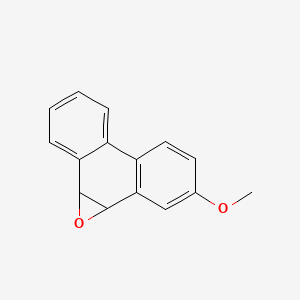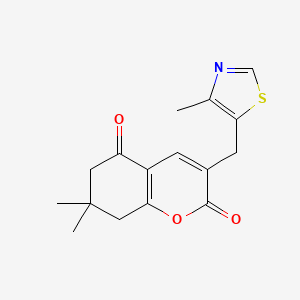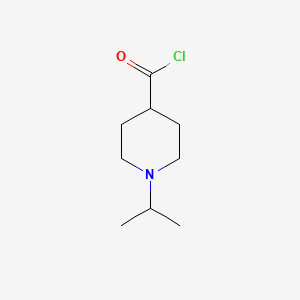![molecular formula C10H7NO B13962048 7H-Furo[2,3-f]indole CAS No. 42424-75-9](/img/structure/B13962048.png)
7H-Furo[2,3-f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo[2,3-f]indole is a heterocyclic compound that features a fused furan and indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[2,3-f]indole typically involves constructing the furan ring based on a functional indole skeleton or forming the indole ring from reactions between anilines and functional furans . One common method includes the use of Tröger’s base derivative-catalyzed one-step one-pot synthesis, which involves a cascade Aldol-[4+1]cycloaddition-intramolecular Ullmann reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step organic synthesis techniques that are scalable for larger production volumes.
Análisis De Reacciones Químicas
Types of Reactions: 7H-Furo[2,3-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The reaction centers for electrophilic attack are typically positions 3 and 5 on the indole ring .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of this compound .
Aplicaciones Científicas De Investigación
7H-Furo[2,3-f]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7H-Furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. Indole derivatives generally exert their effects by binding to multiple receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
- Pyrrolo[3,2-f]indole
- Furo[3,4-b]indole
- Pyrrolo[3,4-b]indole
Comparison: 7H-Furo[2,3-f]indole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties compared to other indole derivatives. For instance, while pyrrolo[3,2-f]indole also undergoes electrophilic substitution at similar positions, the presence of the furan ring in this compound can influence its reactivity and interaction with biological targets .
Propiedades
Número CAS |
42424-75-9 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
7H-furo[2,3-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h2-6H,1H2 |
Clave InChI |
HYNMBMPMHWWUDT-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C1C=C3C(=C2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



